molecular formula C22H30Cl2N4O6 B000688 Mitoxantrone hydrochloride CAS No. 70476-82-3

Mitoxantrone hydrochloride

Cat. No. B000688
CAS RN: 70476-82-3
M. Wt: 517.4 g/mol
InChI Key: ZAHQPTJLOCWVPG-UHFFFAOYSA-N
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Description

Mitoxantrone is a cytostatic anthracenedione that intercalates in DNA and increases the incidence of double-strand breaks by stabilizing the cleavable complex of topoisomerase II and DNA . It disrupts DNA synthesis and DNA repair in both healthy cells and cancer cells by intercalation between DNA bases .


Chemical Reactions Analysis

Mitoxantrone inhibits DNA synthesis by intercalating DNA, inducing DNA strand breaks, and causing DNA aggregation and compaction . It also delays cell cycle progression, particularly in late S phase .

Scientific Research Applications

  • Treatment of Head and Neck Cancers : A study by Yang et al. (2022) found that mitoxantrone hydrochloride liposome injection is safe and effective for treating recurrent/metastatic head and neck cancers.

  • Immunomodulatory Effects in Multiple Sclerosis : Mitoxantrone reduces disease progression in multiple sclerosis by suppressing immune cell proliferation and impairing antigen presentation Fox, 2004.

  • Drug Delivery System Design : Research by Enache et al. (2016) highlights how understanding mitoxantrone-surfactant interactions can aid in designing better drug delivery systems for cancer treatment.

  • Efficacy in Various Cancers : Mitoxantrone shows significant clinical activity in treating breast cancer, acute leukemia, and lymphoma with low serious toxicities, as noted by Shenkenberg and Von Hoff (1986).

  • Combination Therapy for Breast Cancer : A combination of mitoxantrone hydrochloride, vincristine sulfate, and prednisolone is effective for breast cancer treatment Katsumata et al. (2003).

  • Reducing Relapse in Multiple Sclerosis : Mitoxantrone effectively reduces relapse rates and disability progression in multiple sclerosis, but should be limited to patients with suboptimal responses to other therapies or rapidly progressive disease Jeffery and Herndon, 2004.

  • Toxicity Concerns : While effective in multiple sclerosis, its use is limited by potential severe adverse events Cocco and Marrosu, 2014.

  • Molecular Interactions : Mitoxantrone's interaction with a wide range of biological macromolecules offers potential for enhanced therapeutic value in cancer therapy Evison et al., 2016.

Safety And Hazards

Mitoxantrone may produce bone marrow suppression, hepatotoxicity, nausea, vomiting, diarrhea, headaches, seizures, alopecia, menstrual disorders including amenorrhea, upper respiratory tract infections, urinary tract infections, stomatitis, arrhythmias, and abnormal urines . It’s also classified as harmful if swallowed, fatal in contact with skin, and may cause genetic defects and damage fertility or the unborn child .

Future Directions

Mitoxantrone hydrochloride liposome injection has been evaluated for its efficacy and safety in advanced breast cancer and in patients with relapsed or refractory peripheral T-Cell lymphoma and extranodal NK/T-Cell lymphoma . The clinical benefit parameters of Lipo-MIT and MIT were comparable. Lipo-MIT provided a different toxicity profile, which might be associated with the altered distribution of the drug . Additional study is needed to elucidate the potential benefit of Lipo-MIT in these conditions .

properties

IUPAC Name

1,4-dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O6.2ClH/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32;;/h1-4,23-30H,5-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHQPTJLOCWVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30Cl2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65271-80-9 (Parent)
Record name Mitoxantrone hydrochloride [USAN:USP:JAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID0045173
Record name Mitoxantrone dihydrochloride
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Molecular Weight

517.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystals; [Merck Index]
Record name Mitoxantrone hydrochloride
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Solubility

Sparingly soluble in water; slightly sol in methanol; practically insoluble in acetonitrile chloroform; acetone, H2O 5- 10 (mg/mL), pH 4 Acetate buffer 3 - 5 (mg/mL), pH 9 Borate buffer < 1 (mg/mL), 0.1NHCl 1 - 3 (mg/mL), 0.1 N NaOH decomposes (mg/mL), 10% Ethanol 3 - 5 (mg/mL), 95% Ethanol < 1 (mg/mL), Methanol < 1 (mg/mL)
Record name NOVANTRONE
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Record name MITOXANTRONE HYDROCHLORIDE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/301739%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Mechanism of Action

Mitoxantrone has limited ability to produce quinone-type free radicals & causes less cardiac toxicity than does doxorubicin. Mitoxantrone exerts its antitumor action by stimulating the formation of strand breaks in DNA; this is mediated by topoisomerase II; it also intercalates with DNA., Intercalation allows binding to nucleic acids inhibiting DNA & RNA synthesis & causing DNA strand breaks; inhibits topoisomerase II. /From table/, The mechanisms of the inotropic effect of mitoxantrone (MTO), a synthetic dihydroxyanthracenedione derivative with antineoplastic activity, was investigated in guinea pig ventricular myocytes using whole-cell patch-clamp methods combined with fura-2 fluorescence and cell-edge tracking techniques. In right ventricular papillary muscles, 30 microM MTO increased isometric force of contraction as well as action potential duration (APD) in a time-dependent manner. The force of contraction was increased approximately 3-fold within 4 h. This positive inotropic effect was accompanied by a prolongation of time to peak force and relaxation time. In current-clamped single myocytes treated with 30 microM MTO for 30 min, an increase of cell shortening by 77% and a prolongation of APD by 19% was observed. Peak amplitude of the intracellular Ca(2+) transients was also increased by 10%. The contribution of APD prolongation to the enhancement of cell shortening induced by MTO was assessed by clamping control myocytes with action potentials of various duration. Prolongation of APD(90) (ADP measured at 90% of repolarization) by 24% led to an increase of cell shortening by 13%. When the cells were clamped by an action potential with constant APD, MTO still caused an increase of cell shortening by 59% within 30 min. No increase of the peak intracellular Ca(2+) transients, however, was observed under this condition. We conclude that both the APD prolongation and a direct interaction with the contractile proteins contributed to the positive inotropic effect of MTO., We show here that mitoxantrone and ametantrone induce interstrand DNA cross-links in HeLa S3 cells. These cross-links were observed only in cellular system suggesting that metabolism of the drugs is a necessary step leading to DNA cross-linking. Biologically inactive analogue of mitoxantrone, compound NSC 321458, did not induce cross-links in DNA of tumour cells which suggests that DNA cross-linking is associated with the cytotoxic and anti-tumour activity of these compounds., For more Mechanism of Action (Complete) data for NOVANTRONE (7 total), please visit the HSDB record page.
Record name NOVANTRONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6543
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Mitoxantrone hydrochloride

Color/Form

Blue-black solid from water ethanol

CAS RN

70476-82-3
Record name Mitoxantrone hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070476823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mitoxantrone dihydrochloride
Source EPA DSSTox
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Record name MITOXANTRONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Record name NOVANTRONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6543
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

203-5 °C
Record name NOVANTRONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6543
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,150
Citations
JH Beijnen, A Bult, WJM Underberg - Analytical profiles of drug substances, 1988 - Elsevier
Publisher Summary This chapter discusses the mitoxantrone hydrochloride. The hydrochloride salt is a dark, blue-black, free-flowing crystalline powder without odor. The compound is …
Number of citations: 17 www.sciencedirect.com
P Zhang, G Ling, X Pan, J Sun, T Zhang, X Pu… - … , Biology and Medicine, 2012 - Elsevier
… delivery of water-soluble cationic mitoxantrone hydrochloride (MTO) and overcoming multidrug … and utilized for sustained delivery of mitoxantrone hydrochloride. The utilized methods …
Number of citations: 76 www.sciencedirect.com
CA Coltman, TM McDaniel, SP Balcerzak… - Investigational New …, 1983 - Springer
… Aapro M, Mackel C, Alberts D, Woolfenden J: Phase II cardiotoxicity study of mitoxantrone hydrochloride using exercise radionuclide evaluation of the left ventricular cardiac ejection …
Number of citations: 52 link.springer.com
L Wang, J Cao, C Li, X Wang, Y Zhao, T Li, Y Du… - Investigational New …, 2022 - Springer
… This trial aimed to evaluate the efficacy and safety of mitoxantrone hydrochloride liposome … of 1:1 to receive Lipo-MIT or mitoxantrone hydrochloride injection (MIT) intravenously. The …
Number of citations: 7 link.springer.com
B Yang, S Zheng, X Huang, J Chen, Z Liu, G Liu… - Gland …, 2021 - ncbi.nlm.nih.gov
… Based on the animal studies of Mitoxantrone hydrochloride injection … In addition, mitoxantrone hydrochloride is an organic … above advantages suggest mitoxantrone hydrochloride as a …
Number of citations: 5 www.ncbi.nlm.nih.gov
C Shaobo, LIU Weinan, Z Shengjie, SUN Jian… - 仁和测试, 2021 - base.xml-journal.net
… To investigate the staining and tracing effect of mitoxantrone hydrochloride injection for … , 0.8 mL, or 1.2 mL of mitoxantrone hydrochloride for tracing in the thyroid gland after exposing …
Number of citations: 5 base.xml-journal.net
JD Nagel, FJ Varossieau, R Dubbelman… - Cancer chemotherapy …, 1992 - Springer
… Mitoxantrone was supplied by Lederle Nederland BV as a sterile solution of mitoxantrone hydrochloride (2 mg/ml). Buffer I consisted of 0.16 M ammonium formate (pH 2.5; Fluka …
Number of citations: 23 link.springer.com
L Haiyan - Die Pharmazie-An International Journal of …, 2009 - ingentaconnect.com
… During the determinination of mitoxantrone hydrochloride in … To critically control the quality of mitoxantrone hydrochloride, imp-… impurity present in mitoxantrone hydrochloride. This new …
Number of citations: 1 www.ingentaconnect.com
D Jiao, B Yang, J Chen, C Wang, L Jin, W Zhao… - Frontiers in …, 2022 - frontiersin.org
… studies of mitoxantrone hydrochloride have shown that it has a … the interstitial space, mitoxantrone hydrochloride will gradually … Mitoxantrone hydrochloride injection for tracing (MHI) …
Number of citations: 3 www.frontiersin.org
DR Touchette, TL Durgin, LA Wanke, DE Goodkin - Clinical therapeutics, 2003 - Elsevier
… Information on the cost utility of interferon beta-lb and mitoxantrone hydrochloride, 2 disease… The aim of this study was to compare the cost utility of IV mitoxantrone hydrochloride …
Number of citations: 33 www.sciencedirect.com

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